

# A Technical Guide to the Microstructural Characteristics of Cured M25 Concrete

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## Compound of Interest

Compound Name: M 25

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Audience: Researchers, scientists, and materials engineering professionals.

**Abstract:** This technical guide provides an in-depth examination of the microstructural characteristics of cured M25 grade concrete, a material widely utilized in construction. The document details the key microstructural features, including porosity, pore size distribution, the interfacial transition zone (ITZ), and the primary crystalline phases present after hydration. Standardized experimental protocols for characterizing these features are presented, and typical quantitative data for M25 concrete are summarized. This guide is intended to serve as a comprehensive resource for understanding the complex internal structure of M25 concrete and its implications for material performance and durability.

## Introduction

M25 concrete is defined by its characteristic compressive strength of 25 MPa after 28 days of curing. Its mechanical properties and long-term durability are intrinsically linked to its microstructure, which is formed during the hydration of cement. A thorough understanding of this microstructure is crucial for predicting performance, diagnosing failures, and designing more resilient and sustainable cementitious materials. This guide focuses on four critical aspects of the M25 concrete microstructure: the pore system, the interfacial transition zone (ITZ) between the cement paste and aggregates, and the crystalline phases that constitute the hydrated cement paste.

A typical mix design for M25 grade concrete as per IS 10262:2019 is provided below to contextualize the subsequent microstructural data.

Component	Proportion (by weight)	Quantity for 1 m³
Cement (OPC 43 Grade)	1	380 - 420 kg
Fine Aggregate (Sand)	1.5 - 2.0	650 - 750 kg
Coarse Aggregate (20mm)	3.0 - 3.5	1100 - 1250 kg
Water-Cement Ratio	0.45 - 0.50	180 - 200 Liters

## Quantitative Microstructural Data

The following tables summarize the typical quantitative microstructural characteristics of well-cured M25 concrete. It is important to note that these values can vary depending on the specific mix design, type of cement and aggregates, and curing conditions.

Table 1: Porosity and Pore Size Distribution of M25 Concrete

Parameter	Typical Value/Range	Method of Determination
Total Porosity	10 - 18%	Mercury Intrusion Porosimetry (MIP)
Pore Size Classification		
Macropores (>50 nm)	4 - 8%	MIP, SEM Image Analysis
Mesopores (2-50 nm)	3 - 7%	MIP, Gas Adsorption
Micropores (<2 nm)	2 - 4%	Gas Adsorption
Capillary Porosity	8 - 15%	MIP
Gel Porosity	2 - 5%	Gas Adsorption, Modeling

Table 2: Characteristics of the Interfacial Transition Zone (ITZ) in M25 Concrete

Parameter	Typical Value/Range	Method of Determination
Thickness	20 - 50 $\mu\text{m}$ <a href="#">[1]</a>	Scanning Electron Microscopy (SEM)
Porosity relative to bulk paste	1.5 - 2.5 times higher	SEM with Image Analysis, Nanoindentation
Microhardness relative to bulk paste	60 - 80% of bulk paste	Nanoindentation

Table 3: Typical Crystalline Phase Composition of Hydrated M25 Cement Paste (after 28 days)

Crystalline Phase	Mineral Name	Typical Abundance (wt. % of hydrated paste)	Method of Determination
Calcium Silicate Hydrate (C-S-H)	(Amorphous/poorly crystalline)	50 - 60%	Indirectly from TGA/Rietveld XRD
Calcium Hydroxide (CH)	Portlandite	20 - 25%	Thermogravimetric Analysis (TGA), XRD
Ettringite (AFt)	Calcium Aluminate Trisulfate Hydrate	10 - 15%	XRD, TGA/DTG
Monosulfoaluminate (AFm)	Calcium Aluminate Monosulfate Hydrate	5 - 10%	XRD, TGA/DTG
Unhydrated Cement Grains	Alite ( $\text{C}_3\text{S}$ ), Belite ( $\text{C}_2\text{S}$ )	5 - 15%	XRD with Rietveld Refinement

## Experimental Protocols

Detailed methodologies for the key experiments used to characterize the microstructure of cured M25 concrete are provided below.

## Scanning Electron Microscopy (SEM) for Microstructural Imaging

SEM is employed to visualize the surface topography and composition of the concrete at a microscopic level.

- Sample Preparation:
  - Small samples (approx. 1 cm<sup>3</sup>) are extracted from the cured concrete.
  - The samples are dried to stop hydration, typically by solvent exchange with isopropanol followed by oven drying at a low temperature (e.g., 50°C).
  - For imaging of the internal structure, the samples are fractured or cut and then polished to a very smooth surface using a series of progressively finer diamond abrasives.
  - The prepared samples are mounted on aluminum stubs using conductive adhesive.
  - A thin conductive coating (e.g., gold or carbon) is applied to the sample surface using a sputter coater to prevent charging under the electron beam.
- Imaging Procedure (as per ASTM C1723):
  - The coated sample is placed in the SEM chamber, and a vacuum is created.
  - An accelerating voltage of 15-20 kV is typically used.
  - Secondary electron (SE) imaging is used to visualize the surface topography, including pores and hydration products.
  - Backscattered electron (BSE) imaging is used to observe compositional contrast, which helps differentiate between unhydrated cement, hydration products, and aggregates. The ITZ is often clearly visible in BSE mode due to its higher porosity.
  - Energy-dispersive X-ray spectroscopy (EDS) can be used to perform elemental analysis of specific features.

## Mercury Intrusion Porosimetry (MIP) for Porosity and Pore Size Distribution

MIP is a technique used to determine the volume and size distribution of open pores.

- Sample Preparation:
  - Small pieces of the cured concrete (typically 0.5 - 2 cm<sup>3</sup>) are obtained.
  - The samples are dried to remove all water from the pores. This is a critical step and is often done by oven drying at 105°C or by freeze-drying.
- Experimental Procedure:
  - The dried sample is placed in a sample holder (penetrometer).
  - The penetrometer is evacuated to remove air from the pores.
  - Mercury is introduced into the penetrometer.
  - Pressure is applied incrementally, forcing the mercury into progressively smaller pores. The volume of mercury intruded at each pressure step is recorded.
  - The relationship between the applied pressure and the pore diameter is described by the Washburn equation.

## X-ray Diffraction (XRD) for Crystalline Phase Identification

XRD is used to identify the crystalline phases present in the hydrated cement paste.

- Sample Preparation:
  - A representative sample of the cured concrete is crushed.
  - The cement paste is separated from the aggregates.
  - The paste is finely ground into a powder (typically passing a 75 µm sieve).
  - For quantitative analysis using the Rietveld method, a known amount of an internal standard (e.g., corundum, ZnO) may be added and thoroughly mixed with the sample powder.<sup>[2]</sup>

- Data Acquisition and Analysis:
  - The powdered sample is packed into a sample holder.
  - The sample is placed in a diffractometer.
  - An X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle ( $2\theta$ ).
  - The resulting diffraction pattern is a series of peaks, where the position and intensity of each peak are characteristic of a specific crystalline phase.
  - Phase identification is performed by comparing the experimental diffraction pattern to a database of known patterns.
  - Rietveld Refinement: For quantitative analysis, the entire experimental diffraction pattern is fitted with a calculated pattern based on the crystal structures of the identified phases.<sup>[3]</sup>  
<sup>[4]</sup> This method allows for the determination of the weight fraction of each crystalline phase.

## Thermogravimetric Analysis (TGA) for Quantification of Hydration Products

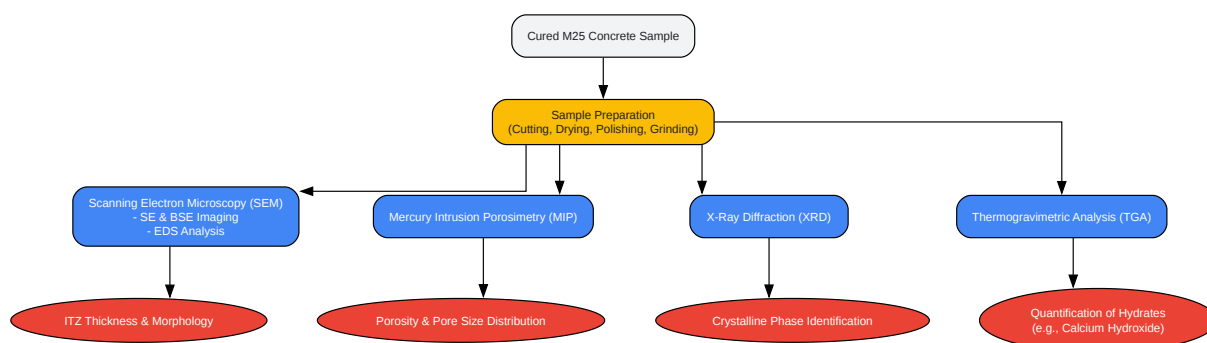
TGA measures the change in mass of a sample as a function of temperature and is used to quantify certain hydration products.

- Sample Preparation:
  - A sample of the hydrated cement paste is obtained and ground to a fine powder, similar to the preparation for XRD.
- Experimental Procedure:
  - A small amount of the powdered sample (10-20 mg) is placed in a crucible.
  - The crucible is placed in the TGA furnace.

- The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).
- The mass of the sample is continuously monitored as the temperature increases.
- The resulting TGA curve shows mass loss at specific temperature ranges, corresponding to the decomposition of different hydration products. For example, the mass loss between approximately 400°C and 500°C is attributed to the dehydroxylation of calcium hydroxide (portlandite).

## Visualizations

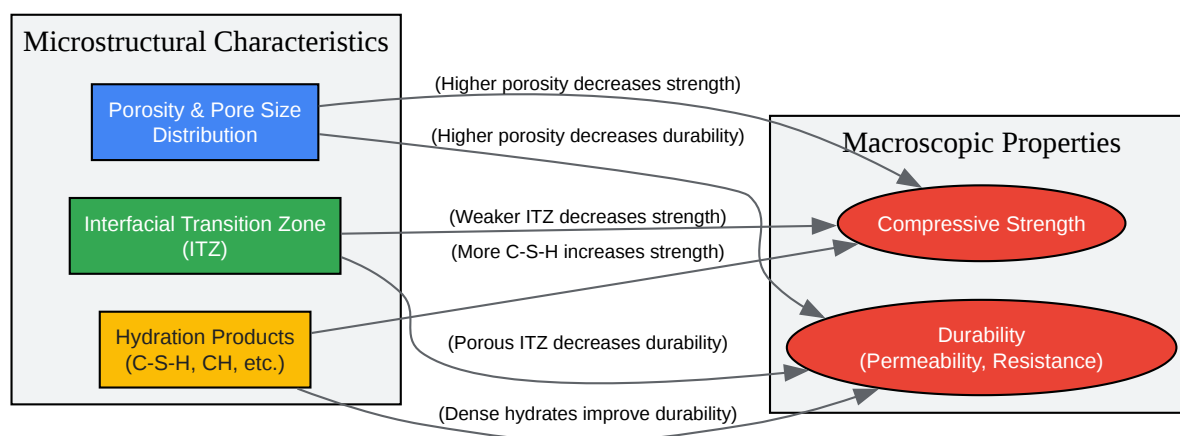
### Experimental Workflow for Microstructural Characterization



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Caption: Workflow for the microstructural characterization of cured M25 concrete.

## Logical Relationship between Microstructure and Concrete Properties



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Caption: Influence of microstructural features on the macroscopic properties of concrete.

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